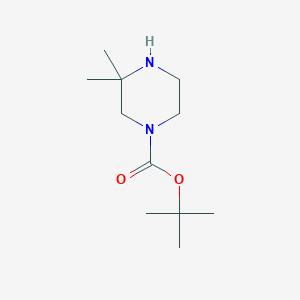

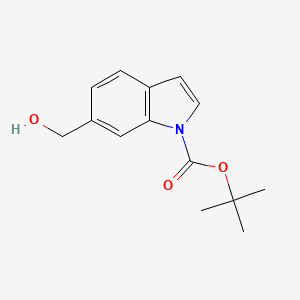

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Übersicht

Beschreibung

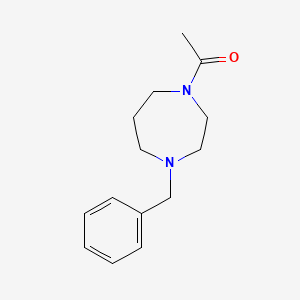

The compound tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl indole carboxylates can be achieved through various synthetic routes. For instance, the preparation of α-hydroxy-ω-carboxy-poly(methyl methacrylate) involves an initiator derived from a phenylethylene compound, which could be conceptually related to the synthesis of tert-butyl indole carboxylates by providing insights into the anionic polymerization techniques that might be applicable . Additionally, the synthesis of enantiomerically pure tert-butyl indole derivatives, such as the 6-cyanoindole derivatives, demonstrates the importance of stereochemistry in the synthesis of indole-based compounds . The scalable synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate also highlights the potential for large-scale production of complex molecules with multiple chiral centers, which could be relevant for the synthesis of tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl indole carboxylates can be elucidated using various spectroscopic techniques. For example, the crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into the molecular conformation and electronic properties of similar indole derivatives . The X-ray crystallography and DFT studies are essential tools for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl indole carboxylates can be inferred from studies on similar compounds. For instance, the conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provides information on the conformational preferences of the tert-butyl group adjacent to a heterocyclic ring, which could influence the reactivity of the indole derivative . The synthesis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate also sheds light on the potential for substitution reactions at the indole ring, which could be relevant for further functionalization of the tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole carboxylates can be diverse, depending on the specific substituents and functional groups present. The tert-butyl group is known to impart steric bulk, which can affect the solubility and crystallinity of the compound. The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, such as oxidation or alkylation. The indole core itself is aromatic and can participate in electrophilic substitution reactions. The crystallographic analysis of similar compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides information on the solid-state properties and molecular packing, which are important for understanding the material properties of the compound .

Eigenschaften

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)